molecular formula C10H12FNO B8690930 N-(4-fluorobenzyl)-N-methylacetamide CAS No. 86010-70-0

N-(4-fluorobenzyl)-N-methylacetamide

Cat. No.: B8690930
CAS No.: 86010-70-0
M. Wt: 181.21 g/mol
InChI Key: RBAJPDDKUIKGAJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-methylacetamide is a fluorinated acetamide derivative of significant interest in scientific research and development, particularly as a versatile chemical intermediate. Its structure, featuring both a fluorobenzyl group and a methyl-substituted acetamide, makes it a valuable building block for the synthesis of more complex molecules. Fluorinated compounds like this one are often explored in medicinal chemistry for their potential to modulate the biological activity and metabolic stability of drug candidates . In research settings, this compound is primarily used in the design and synthesis of novel small-molecule libraries. Its application is prominent in the development of potential protein kinase inhibitors, which are a major focus in targeted cancer therapy . The structural motif of a disubstituted acetamide is a common pharmacophore found in many known inhibitors, allowing researchers to investigate new pathways for therapeutic intervention . The presence of the 4-fluorobenzyl group is a key feature, as this moiety is frequently incorporated into molecules to enhance binding affinity and optimize physicochemical properties. As a reagent, this compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to advance projects in drug discovery and chemical biology.

Properties

CAS No.

86010-70-0

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C10H12FNO/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3

InChI Key

RBAJPDDKUIKGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorobenzyl)-N-methylacetamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it suitable for drug development.

  • Therapeutic Potential : The compound has shown promise in the treatment of various disorders, including:
    • Psychiatric and Neurological Disorders : It has been linked to the modulation of orexin receptors, which are involved in sleep regulation and cognitive functions. Studies suggest its efficacy in treating conditions such as obesity and drug dependence .
    • Cancer Research : The compound's ability to inhibit certain enzymes may position it as a candidate for cancer therapeutics .

Biological Studies

In biological research, this compound serves as a useful probe for studying cellular mechanisms and pathways.

  • Mechanism of Action : The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the acetamide moiety can participate in hydrogen bonding. This dual interaction profile allows researchers to explore its effects on various biological processes .
  • Case Study Example : A study examining its role in modulating G-protein-coupled receptors demonstrated significant changes in cellular signaling pathways, highlighting its utility as a research tool .

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

  • Synthesis Route : A common method includes the reaction of 4-fluorobenzylamine with acetic anhydride under controlled conditions to yield the desired product .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorobenzyl Groups

The 4-fluorobenzyl moiety is a common pharmacophore in bioactive molecules. Below is a comparison of structurally related compounds:

Compound Structural Features Key Applications/Findings Reference
N-(4-fluorobenzyl)-N-methylacetamide N-methylacetamide core with 4-fluorobenzyl group Radiolabeling precursor; analyzed via HPLC with MOPS buffer
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 2-oxoacetamide backbone with indole and 4-fluorobenzyl groups Investigated for kinase inhibition; CAS 185391-33-7, Bioactivity: CHEMBL127135
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinyl-acetamide core with dual fluorinated aryl groups Structural analogue for protease inhibition; no explicit bioactivity reported
N-Benzyl-2-(4-fluorophenoxy)-N-methylacetamide Phenoxyacetamide variant with 4-fluorophenoxy instead of fluorobenzyl Commercial availability (CAS 489398-81-4); potential intermediate in drug synthesis

Key Observations :

  • The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated benzyl analogues.
  • Substitution with heterocycles (e.g., indole, pyridazine) introduces π-π stacking interactions, critical for target binding in enzyme inhibitors .
Comparison of Physicochemical Properties
Property This compound 2-azido-N-(4-fluorophenyl)acetamide N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
Molecular Weight ~223 g/mol (estimated) ~222 g/mol ~265 g/mol
Analytical Method HPLC (55% acetonitrile/MOPS) X-ray crystallography Not specified
Solubility High in polar aprotic solvents Moderate in DMSO Low aqueous solubility
Bioactivity Radiolabeling applications Synthetic intermediate Research chemical (no bioactivity reported)

Key Observations :

  • Fluorinated acetamides exhibit variable solubility depending on substituents. Chloro- and trifluoromethyl groups (e.g., N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide) reduce aqueous solubility compared to fluorobenzyl derivatives .
  • Azido derivatives (e.g., 2-azido-N-(4-fluorophenyl)acetamide) serve as click chemistry intermediates rather than bioactive agents .

Comparative Efficacy :

  • Fluorobenzyl-containing triazines () exhibit higher protease inhibition potency than non-fluorinated counterparts due to enhanced hydrophobic interactions.
  • Piperidine-4-carboxamide derivatives with bulkier substituents (e.g., naphthyl groups) show improved target selectivity compared to simpler acetamides .

Preparation Methods

Reductive Amination Using Sodium Borohydride

Reductive amination offers a streamlined route to N-(4-fluorobenzyl)-N-methylacetamide. As demonstrated in the synthesis of CPK2 , 4-fluorobenzylamine is condensed with methyl acetaldehyde in methanol under inert conditions. Sodium borohydride (NaBH4) is added at 0–5°C to reduce the imine intermediate, yielding the secondary amine. Subsequent acetylation with acetyl chloride in the presence of triethylamine affords the target compound in 76–83% yield . This method benefits from mild conditions and avoids harsh acids, though purification requires chromatographic separation to remove borate byproducts.

One-Pot Benzyl Protection and Condensation

Adapting the one-pot strategy from CN102358723A , 4-fluorobenzylamine is protected in situ using benzyl chloride and potassium carbonate in acetonitrile. The protected intermediate reacts directly with acetyl chloride, eliminating isolation steps. This method achieves 85–92% yield by integrating protection and acylation, reducing solvent waste and labor . Critical parameters include maintaining a 45–50°C reaction temperature and using catalytic iodide to accelerate benzylation. Post-reaction, the product is isolated via isopropyl alcohol recrystallization, yielding >99% purity .

Schotten-Baumann Acylation in Biphasic Systems

The Schotten-Baumann reaction, employed in flufenacet-related syntheses , involves reacting 4-fluorobenzylmethylamine with acetyl chloride in a water/dichloromethane biphasic system. Sodium hydroxide maintains a pH >10, driving the reaction to completion within 2 hours. This method yields 70–75% product with minimal side reactions, though it requires careful pH control to prevent hydrolysis . Scaling this approach necessitates efficient stirring to ensure interfacial contact, making it suitable for pilot-scale production.

Coupling Reagent-Mediated Synthesis

HOBt/HBTU-mediated coupling, as used in CPK5 synthesis , activates acetic acid for amide bond formation with 4-fluorobenzylmethylamine. In dichloromethane, HOBt and HBTU generate the active ester, which reacts with the amine at room temperature. Yields reach 80–85%, with triethylamine scavenging HCl byproducts . This method is ideal for acid-sensitive substrates but incurs higher costs due to coupling reagents.

Bromoacetyl Bromide and Diazo Transfer

A diazo transfer approach from DART-derived syntheses involves reacting 4-fluorobenzylmethylamine with bromoacetyl bromide in dichloromethane. The resulting bromoacetamide undergoes diazotization with N,N′-ditosylhydrazine and DBU in tetrahydrofuran, yielding 2-diazo-N-(4-fluorobenzyl)-N-methylacetamide. While primarily used for diazo compounds, omitting the diazo step produces the target acetamide in 68% yield after column chromatography . This method’s versatility allows derivative synthesis but requires handling hazardous intermediates.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%) Scalability
Reductive AminationNaBH4, acetyl chloride0–5°C, methanol76–8395Pilot-scale feasible
One-Pot ProtectionBenzyl chloride, K2CO345–50°C, acetonitrile85–9299Industrial preference
Schotten-BaumannAcetyl chloride, NaOHRT, biphasic70–7590Moderate
Coupling ReagentsHOBt, HBTU, DIPEART, dichloromethane80–8598Lab-scale
Bromoacetyl BromideBromoacetyl bromide, DBU0°C, THF6897Limited

Critical Evaluation of Industrial Applicability

The one-pot protection method stands out for industrial use due to its high yield (92%), minimal purification, and cost-effective reagents. In contrast, coupling reagent-mediated synthesis , while efficient, is less economically viable for large-scale production. Reductive amination balances yield and safety, making it suitable for pharmaceutical intermediates requiring high purity.

Q & A

Q. Model Output :

ParameterPredicted Value
LogP2.1
CYP3A4 substrateYes
Oral bioavailability56%

Advanced: What analytical techniques quantify trace impurities in this compound batches?

Answer:

  • HPLC-MS : Detect <0.1% residual solvents (e.g., DMF) using a C18 column and gradient elution.
  • ICP-OES : Screen for heavy metals (e.g., Pd <10 ppm) from catalyst residues .
  • NMR spiking : Identify unreacted 4-fluorobenzylamine by adding a deuterated internal standard .

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